molecular formula C16H25NO3S B281189 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine

4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine

Numéro de catalogue B281189
Poids moléculaire: 311.4 g/mol
Clé InChI: RWRRZTHQNWQAEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine, also known as TDM-1, is a drug used in cancer treatment. It is a targeted therapy drug that combines a monoclonal antibody with a chemotherapy drug.

Mécanisme D'action

4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine works by specifically targeting HER2-positive cancer cells and delivering the chemotherapy drug directly to the cancer cells. Trastuzumab binds to the HER2 receptor on the cancer cell surface, which triggers internalization of the drug into the cell. Once inside the cell, emtansine inhibits microtubule formation, which disrupts cell division and leads to cell death.
Biochemical and Physiological Effects
4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine has been shown to have fewer side effects than traditional chemotherapy drugs, as it specifically targets cancer cells and minimizes damage to healthy cells. However, 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine can still cause some side effects, such as nausea, fatigue, and liver toxicity. 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine has also been shown to have a longer half-life than traditional chemotherapy drugs, which allows for less frequent dosing and improved patient convenience.

Avantages Et Limitations Des Expériences En Laboratoire

4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine has several advantages for lab experiments, including its specificity for HER2-positive cancer cells, its ability to deliver chemotherapy drugs directly to the cancer cells, and its longer half-life. However, 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine is a complex drug that requires careful handling and storage, and its high cost may limit its use in some lab experiments.

Orientations Futures

There are several potential future directions for 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine research, including the development of new linkers to improve drug delivery, the investigation of 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine in combination with other drugs for the treatment of other types of cancer, and the exploration of 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine as a potential treatment for other diseases, such as autoimmune disorders. Additionally, there is ongoing research to identify biomarkers that can predict response to 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine and to improve patient selection for treatment.

Méthodes De Synthèse

The synthesis of 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine involves the conjugation of trastuzumab, a monoclonal antibody that targets HER2-positive breast cancer cells, with emtansine, a chemotherapy drug that inhibits microtubule formation. The conjugation is achieved through a linker molecule that attaches to the antibody and the chemotherapy drug. The linker used in 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine is a sulfonyl group that binds to the morpholine ring of the chemotherapy drug.

Applications De Recherche Scientifique

4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine has been extensively studied in clinical trials and has been approved by the FDA for the treatment of HER2-positive metastatic breast cancer. It has shown significant efficacy in improving progression-free survival and overall survival rates in patients with HER2-positive breast cancer. 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine has also been studied in combination with other drugs for the treatment of other types of cancer, such as gastric cancer and non-small cell lung cancer.

Propriétés

Formule moléculaire

C16H25NO3S

Poids moléculaire

311.4 g/mol

Nom IUPAC

4-(5-tert-butyl-2,3-dimethylphenyl)sulfonylmorpholine

InChI

InChI=1S/C16H25NO3S/c1-12-10-14(16(3,4)5)11-15(13(12)2)21(18,19)17-6-8-20-9-7-17/h10-11H,6-9H2,1-5H3

Clé InChI

RWRRZTHQNWQAEH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)N2CCOCC2)C

SMILES canonique

CC1=CC(=CC(=C1C)S(=O)(=O)N2CCOCC2)C(C)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.